Dichloroboron
Description
Dichloroboron (BCl₂) is a boron chloride compound characterized by two chlorine atoms bonded to a central boron atom. Unlike the more common boron trichloride (BCl₃), this compound exhibits distinct structural and electronic properties due to its reduced valency. It is typically generated as an intermediate in reactions involving boron halides or through the controlled decomposition of BCl₃ . This compound is highly reactive, serving as a precursor in synthesizing coordination complexes and heterocyclic boron-nitrogen compounds . Its reactivity stems from the electron-deficient boron center, which readily forms dative bonds with Lewis bases such as amines or ethers .
Properties
CAS No. |
10325-39-0 |
|---|---|
Molecular Formula |
BCl2 |
Molecular Weight |
81.72 g/mol |
InChI |
InChI=1S/BCl2/c2-1-3 |
InChI Key |
GKWKOCYSCDZTAX-UHFFFAOYSA-N |
SMILES |
[B](Cl)Cl |
Canonical SMILES |
[B](Cl)Cl |
Other CAS No. |
13842-52-9 |
Synonyms |
dichloroborane |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Boron Trichloride (BCl₃)
- Structure and Bonding : BCl₃ adopts a trigonal planar geometry with three equivalent B-Cl bonds (bond energy: 324.7150 kcal/mol) . In contrast, dichloroboron (BCl₂) likely exhibits a bent or linear geometry due to fewer substituents, resulting in lower total bond energy (215.6264 kcal/mol) .
- Reactivity : BCl₃ is a strong Lewis acid widely used in catalysis and semiconductor processing. This compound, with fewer electron-withdrawing chlorine atoms, shows enhanced electrophilicity and participates in unique coordination reactions (e.g., forming spiranic N→B complexes) .
- Applications : BCl₃ is industrially significant in organic synthesis (e.g., Friedel-Crafts reactions), while this compound is primarily utilized in niche applications, such as synthesizing boron-nitrogen heterocycles .
Phenylborondichloride (C₆H₅BCl₂)
- Structure : Phenylborondichloride incorporates a phenyl group attached to BCl₂, altering its electronic properties. Its total bond energy (238.3500 kcal/mol) is higher than BCl₂ but lower than BCl₃, reflecting the stabilizing effect of the aromatic ring .
- Reactivity : The phenyl group donates electron density to boron, reducing its Lewis acidity compared to BCl₂. This compound is less reactive in coordination chemistry but serves as a precursor to arylboron esters .
Boron Dihalide Azides (BX₂N₃, X = F, Cl, Br)
- Synthesis: These compounds are synthesized by reacting BCl₃ with trimethylsilyl azide (Me₃SiN₃), yielding (BCl₂N₃)₃ .
- Stability: Infrared spectroscopy reveals that boron dihalide azides form oligomers, whereas this compound monomers are more transient and reactive .
Data Tables
Table 1: Bond Energy Comparison of Boron Chlorides
| Compound | Total Bond Energy (kcal/mol) | Stability Relative to BCl₃ |
|---|---|---|
| Boron Trichloride (BCl₃) | 324.7150 | Baseline (Most Stable) |
| This compound (BCl₂) | 215.6264 | 33.4% Less Stable |
| Phenylborondichloride | 238.3500 | 26.6% Less Stable |
Research Findings and Limitations
- Coordination Behavior : this compound forms stable spiranic structures via N→B coordination, as confirmed by NMR and X-ray diffraction . This property is absent in BCl₃, which primarily acts as a Lewis acid without forming such complexes.
- Synthetic Challenges : this compound’s instability necessitates in situ generation, limiting its isolation and characterization .
- Thermodynamic Instability : The lower bond energy of BCl₂ compared to BCl₃ makes it more reactive but less suitable for long-term storage .
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